Tolterodine Tartrate

Description

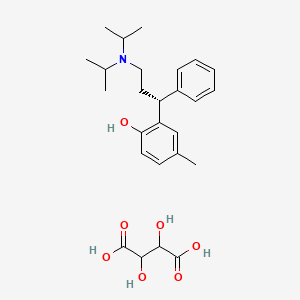

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNMSJGYKMTRB-KXYUELECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924972 | |

| Record name | (R)-Tolterodine L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209747-05-7, 124937-52-6 | |

| Record name | (R)-Tolterodine L-tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Tolterodine L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTERODINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolterodine Tartrate: An In-Depth Analysis of its Antagonistic Action on Muscarinic Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of tolterodine tartrate on muscarinic acetylcholine receptors (mAChRs). Tolterodine, a potent competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). This document, intended for researchers, scientists, and drug development professionals, delves into the pharmacodynamics of tolterodine, its binding characteristics, and the downstream signaling pathways it modulates.

Core Mechanism: Competitive Antagonism at Muscarinic Receptors

This compound and its major, pharmacologically active 5-hydroxymethyl metabolite (5-HM), exert their therapeutic effects by acting as competitive antagonists at muscarinic receptors.[1][2] This antagonism blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting involuntary contractions of the detrusor muscle in the bladder, a primary cause of OAB symptoms.[3][4] Both tolterodine and 5-HM exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[5]

While highly specific for the muscarinic receptor family, tolterodine and 5-HM are considered non-selective antagonists across the five human muscarinic receptor subtypes (M1-M5). This non-selectivity is a key characteristic, distinguishing it from some other antimuscarinic agents. Despite this, tolterodine demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile, particularly a lower incidence of dry mouth compared to less selective agents like oxybutynin. This tissue selectivity is not attributed to subtype selectivity but rather to other pharmacological and pharmacokinetic factors.

Quantitative Pharmacological Profile

The affinity and potency of tolterodine and its active metabolite have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HM)

| Compound | Tissue/Receptor | Species | Ki (nM) | Reference |

| Tolterodine | Urinary Bladder | Guinea Pig | 2.7 | |

| Tolterodine | Urinary Bladder | Human | 3.3 | |

| Tolterodine | Heart | Guinea Pig | 1.6 | |

| Tolterodine | Cerebral Cortex | Guinea Pig | 0.75 | |

| Tolterodine | Parotid Gland | Guinea Pig | 4.8 | |

| Tolterodine | M2 vs M3 | Human (CHO cells) | 2-fold more potent at M2 | |

| 5-HM | M2 vs M3 | Human (CHO cells) | 2-fold more potent at M2 | |

| 5-HM | Urothelium | Rat | High Affinity | |

| 5-HM | Detrusor Muscle | Rat | High Affinity |

Table 2: Functional Antagonism Data for Tolterodine

| Assay | Tissue | Species | Parameter | Value (nM) | Reference |

| Carbachol-induced contractions | Isolated Bladder | Guinea Pig | IC50 | 14 | |

| Carbachol-induced contractions | Isolated Bladder | Guinea Pig | KB | 3.0 | |

| Carbachol-induced contractions | Isolated Bladder | Human | KB | 4.0 |

Muscarinic Receptor Signaling Pathways and the Impact of Tolterodine

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling pathways are primarily determined by the G-protein to which they couple.

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can counteract smooth muscle relaxation induced by agents that increase cAMP.

Tolterodine, as a competitive antagonist, blocks the initial step of these cascades by preventing acetylcholine from binding to and activating the receptors. This blockade at the M3 receptors in the detrusor muscle is the primary mechanism for reducing bladder contractility. The antagonism at M2 receptors may also contribute to this effect by preventing the inhibition of cAMP-mediated relaxation.

Key Experimental Protocols

The characterization of tolterodine's mechanism of action relies on several key in vitro experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the affinity of tolterodine and its metabolites for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5), or from tissue homogenates (e.g., bladder, parotid gland).

-

Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [3H]N-methylscopolamine ([3H]NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., tolterodine).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

In Vitro Functional Assays

These assays measure the functional consequences of receptor binding, such as changes in intracellular signaling molecules or tissue contraction.

Objective: To assess the antagonistic effect of tolterodine on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-M3) are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of tolterodine.

-

Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of tolterodine to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).

Objective: To measure the antagonistic effect of tolterodine on the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates (IPs).

Methodology:

-

Cell Labeling: Cells expressing the target muscarinic receptor are labeled by overnight incubation with [3H]myo-inositol.

-

Antagonist and Agonist Treatment: The cells are pre-incubated with tolterodine, followed by stimulation with a muscarinic agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IPs.

-

Extraction and Separation: The reaction is terminated, and the radiolabeled IPs are extracted and separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of tolterodine on agonist-stimulated IP accumulation is analyzed to determine its potency.

Conclusion

This compound is a specific, competitive, and non-subtype-selective muscarinic receptor antagonist. Its therapeutic efficacy in treating overactive bladder stems from its ability to block acetylcholine-mediated contractions of the detrusor muscle. While non-selective at the receptor subtype level, its functional selectivity for the bladder over salivary glands provides a clinical advantage. The quantitative pharmacological data and the understanding of its impact on muscarinic signaling pathways, as elucidated by the described experimental protocols, provide a solid foundation for its clinical use and for the development of future antimuscarinic agents.

References

- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Stereochemistry of (R)-enantiomer of Tolterodine Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and mechanism of action of the (R)-enantiomer of Tolterodine Tartrate, a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[1] This document details various synthetic strategies, including enantioselective methods and classical resolution, providing detailed experimental protocols for key reactions. Furthermore, it delves into the critical aspects of Tolterodine's stereochemistry, including analytical methods for determining enantiomeric purity and specific rotation data.

Synthesis of (R)-Tolterodine Tartrate

The synthesis of the enantiomerically pure (R)-Tolterodine can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. This guide will cover both approaches, providing detailed methodologies for each.

Enantioselective Synthesis

Enantioselective synthesis offers an efficient route to directly obtain the desired (R)-enantiomer, minimizing the loss of starting material associated with classical resolution. Key methods include copper-hydride (CuH)-catalyzed asymmetric conjugate reduction and rhodium-catalyzed asymmetric hydrogenation.

An efficient and highly enantioselective method for the preparation of (R)-Tolterodine involves the CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile.[2][3] This approach is advantageous as it can be accomplished without the need for protecting groups on the phenolic hydroxyl group.[3]

Experimental Protocol: CuH-Catalyzed Asymmetric Synthesis of (R)-Tolterodine

This protocol is based on the synthesis described by Yoo et al.[3]

Step 1: Synthesis of the β,β-diaryl-substituted unsaturated nitrile intermediate

This key intermediate is prepared via a stereoselective hydroarylation of an alkynenitrile with an aryl boronic acid.

Step 2: CuH-catalyzed asymmetric conjugate reduction

-

Reaction Components:

-

β,β-diaryl-substituted unsaturated nitrile

-

Copper(I) catalyst precursor (e.g., Cu(OAc)₂)

-

Chiral phosphine ligand (e.g., a Josiphos-type ligand)

-

Silane reducing agent (e.g., polymethylhydrosiloxane - PMHS)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

In a glovebox, the copper catalyst precursor and the chiral ligand are dissolved in the solvent.

-

The β,β-diaryl-substituted unsaturated nitrile is added to the catalyst solution.

-

The silane reducing agent is then added, and the reaction mixture is stirred at a controlled temperature until completion.

-

The reaction is quenched, and the product is purified using column chromatography.

-

Step 3: Conversion of the nitrile to (R)-Tolterodine

The resulting enantiomerically enriched diarylpropanenitrile is then converted to (R)-Tolterodine through a two-step process involving reduction of the nitrile to an aldehyde or lactol, followed by reductive amination with diisopropylamine.

Another powerful method for the enantioselective synthesis of (R)-Tolterodine is the rhodium-catalyzed asymmetric hydrogenation of a 1,1-diarylethene intermediate. This reaction often requires a directing group, such as an ortho-phenolic hydroxyl group, to achieve high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the work of Wang et al.

-

Reaction Components:

-

1,1-diarylethene precursor

-

Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)

-

Chiral diphosphine ligand (e.g., Duanphos)

-

Base (e.g., t-BuOLi)

-

Hydrogen gas

-

Solvent (e.g., toluene)

-

-

Procedure:

-

In a glovebox, the 1,1-diarylethene precursor, rhodium catalyst, chiral ligand, and base are combined in the solvent in a pressure-resistant vessel.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

-

The reaction mixture is stirred under a specific hydrogen pressure at a controlled temperature for a designated time.

-

Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography to yield the enantiomerically enriched 1,1-diarylalkane, which is a precursor to (R)-Tolterodine.

-

Synthesis of Racemic Tolterodine and Chiral Resolution

A common industrial approach involves the synthesis of racemic Tolterodine followed by chiral resolution to isolate the desired (R)-enantiomer.

An efficient synthesis of racemic Tolterodine can be achieved starting from 6-methyl-4-chroman-2-one.

Experimental Protocol: Synthesis of Racemic Tolterodine

This protocol is adapted from the procedure described by Kang et al.

Step 1: Reduction of 6-methyl-4-chroman-2-one

-

6-methyl-4-chroman-2-one is reduced with a reducing agent like lithium borohydride (LiBH₄) to yield the corresponding diol.

Step 2: Dimesylation of the diol

-

The diol is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the dimesylated compound.

Step 3: Amination

-

The dimesylated compound is reacted with N,N-diisopropylamine and potassium iodide in a suitable solvent like acetonitrile under reflux.

Step 4: Hydrolysis

-

The resulting mono-mesylated amine is hydrolyzed with a base such as sodium hydroxide (NaOH) in a methanol-water mixture to yield racemic Tolterodine.

The most common method for resolving racemic Tolterodine is through the formation of diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Chiral Resolution of Racemic Tolterodine

-

Procedure:

-

A solution of racemic Tolterodine is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and water).

-

A solution of L-(+)-tartaric acid in the same or a compatible solvent is added to the Tolterodine solution.

-

The mixture is stirred, and the less soluble diastereomeric salt, (R)-Tolterodine-L-tartrate, precipitates out of the solution.

-

The precipitated salt is collected by filtration and can be further purified by recrystallization to achieve high enantiomeric purity.

-

The (R)-Tolterodine free base can be liberated from the tartrate salt by treatment with a base.

-

Stereochemistry of Tolterodine

The single chiral center in Tolterodine leads to the existence of two enantiomers, (R)- and (S)-Tolterodine. The commercially available drug is the L-tartrate salt of the (R)-enantiomer. The absolute configuration of (R)-Tolterodine has been unambiguously confirmed through X-ray crystallography and circular dichroism studies.

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-Tolterodine Tartrate is crucial for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Table 1: Chiral HPLC Methods for Tolterodine Enantiomeric Separation

| Parameter | Method 1 | Method 2 |

| Column | Chiralcel OD-H (250 mm x 4.6 mm) | Chiralpak IA |

| Mobile Phase | n-hexane:isopropyl alcohol (980:20 v/v) with 1 ml diethylamine and 0.6 ml trifluoroacetic acid | hexane:2-propanol:triethylamine:trifluoroacetic acid (91:9:0.2:0.1 v/v/v/v) |

| Flow Rate | 0.5 ml/min | 1.1 ml/min |

| Detection | UV | UV at 284 nm |

| Resolution (Rs) | Not specified | 2.9 |

| LOD for (S)-isomer | 0.1 µg/ml | 0.11 µg/mL |

| LOQ for (S)-isomer | Not specified | 0.34 µg/mL |

| Reference |

Optical Rotation

The optical rotation is a key physical property used to characterize the enantiomers of Tolterodine.

Table 2: Specific Rotation of Tolterodine Enantiomers

| Enantiomer | Specific Rotation ([α]) | Conditions | Reference |

| (R)-(+)-Tolterodine | +24.9° | c 1.50, MeOH, 20°C | |

| (S)-(-)-Tolterodine | -23.0° | c 1.5, MeOH, 20°C | |

| (R)-Tolterodine L-tartrate | +27.4° | c 1%, methanol, 25°C |

Mechanism of Action

Tolterodine is a competitive muscarinic receptor antagonist. It acts on M2 and M3 subtypes of muscarinic receptors in the bladder, leading to a decrease in bladder contractions and an increase in bladder capacity. This action alleviates the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.

Signaling Pathway Diagram

Caption: Mechanism of action of Tolterodine as a muscarinic receptor antagonist.

Experimental Workflow for Synthesis and Analysis

Caption: General experimental workflow for the synthesis and analysis of (R)-Tolterodine Tartrate.

References

An In-depth Technical Guide to 5-Hydroxymethyl Tolterodine: The Core Active Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a well-established competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB), characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2][3] The therapeutic efficacy of tolterodine is not solely dependent on the parent compound; it is largely mediated by its primary and pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4] This metabolite, also known as PNU-200577 or desfesoterodine, is equipotent to the parent drug and contributes significantly to the overall clinical effect.

5-HMT is also the singular active moiety of fesoterodine, a newer antimuscarinic agent, which is rapidly and extensively hydrolyzed to 5-HMT by non-specific esterases following administration. Understanding the metabolism, pharmacokinetics, and pharmacodynamics of 5-HMT is therefore critical for professionals involved in the research and development of urological drugs. This technical guide provides a comprehensive overview of 5-HMT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing core pathways and processes.

Metabolism of Tolterodine to 5-Hydroxymethyl Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver. The formation of 5-HMT is the principal metabolic pathway in the majority of the population, a process primarily catalyzed by the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). Individuals can be categorized based on their CYP2D6 activity into extensive metabolizers (EMs) and poor metabolizers (PMs).

-

Extensive Metabolizers (EMs): In individuals with normal CYP2D6 function, tolterodine is rapidly hydroxylated at the 5-methyl group to form 5-HMT. This active metabolite is responsible for the majority of the therapeutic effect in this population.

-

Poor Metabolizers (PMs): Approximately 7% of the Caucasian population lacks a functional CYP2D6 enzyme. In these individuals, tolterodine is metabolized through alternative pathways, primarily N-dealkylation via CYP3A4, to form inactive metabolites. Consequently, PMs have higher concentrations of the parent drug and negligible concentrations of 5-HMT.

Despite these pharmacokinetic differences, the overall clinical response is similar between EMs and PMs because the sum of the unbound concentrations of tolterodine and 5-HMT (the "active moiety") is comparable in both groups. Further metabolism of 5-HMT involves oxidation to 5-carboxylic acid (tolterodine acid, TTDA) and N-dealkylation to N-dealkylated 5-hydroxymethyl tolterodine (ND-5-HM-TTD).

Pharmacokinetics

The pharmacokinetic profile of 5-HMT is integral to the overall activity of tolterodine-based therapies. It exhibits a terminal half-life of approximately 3-4 hours in extensive metabolizers. Key pharmacokinetic parameters for both tolterodine and 5-HMT are summarized below.

| Parameter | Tolterodine (Extensive Metabolizers) | 5-Hydroxymethyl Tolterodine (5-HMT) | Tolterodine (Poor Metabolizers) | Reference(s) |

| Terminal Half-life (t½) | 1.9–3.7 hours | 2.9–4.0 hours | ~10 hours (fourfold longer than EMs) | |

| Systemic Clearance | 44 ± 13 L/hr | Not directly stated | 9.0 ± 2.1 L/hr | |

| Plasma Protein Binding | ~96.3% (mainly α₁-acid glycoprotein) | ~64% | ~96.3% | |

| Volume of Distribution (Vd) | 113 ± 26.7 L | Not stated | Not stated | |

| Bioavailability (Oral) | 10–74% (Mean ~26%) | Formed post-absorption | Mean ~91% | |

| Time to Peak (Tmax) | 1-2 hours (Immediate Release) | 1-2 hours (Immediate Release) | 1-2 hours (Immediate Release) |

Factors that can influence the pharmacokinetics of 5-HMT include renal and hepatic impairment, as well as co-administration of CYP3A inhibitors or inducers. A decrease in creatinine clearance from 80 to 15 mL/min can reduce the apparent oral clearance of 5-HMT by nearly 40%.

Pharmacodynamics

Mechanism of Action

Both tolterodine and 5-HMT are potent and competitive antagonists of muscarinic acetylcholine receptors (mAChRs). In the urinary bladder, parasympathetic nerve impulses release acetylcholine (ACh), which binds to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle. The M3 receptor is primarily responsible for mediating bladder contraction (micturition).

By competitively blocking these receptors, 5-HMT inhibits the binding of ACh, leading to a reduction in involuntary detrusor muscle contractions, a decrease in detrusor pressure, and an increase in residual urine volume. This antagonism is the basis for its efficacy in treating the symptoms of OAB.

Receptor Binding and Specificity

Studies have demonstrated that 5-HMT, like its parent compound, is a non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5). Its tissue selectivity for the urinary bladder over salivary glands observed in vivo is not attributable to receptor subtype selectivity but may be related to other factors. Importantly, both tolterodine and 5-HMT show high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.

| Receptor / Target | Binding Affinity / Potency (5-HMT) | Reference(s) |

| Muscarinic M1 | Ki: 2.3 nM | |

| Muscarinic M2 | Ki: 2.0 nM | |

| Muscarinic M3 | Ki: 2.5 nM | |

| Muscarinic M4 | Ki: 2.8 nM | |

| Muscarinic M5 | Ki: 2.9 nM | |

| Guinea Pig Bladder (Functional Assay) | IC₅₀: 5.7 nM (vs. Carbachol) | |

| Other Targets (Histamine, α-Adrenoceptors, Ca²⁺ channels) | >900 times less potent than at muscarinic receptors |

Key Experimental Protocols

Protocol 1: Quantification of 5-HMT in Human Plasma via LC-MS/MS

This protocol is a representative example based on established methodologies for the sensitive and specific quantification of 5-HMT in biological matrices.

-

Sample Preparation:

-

Thaw 0.5 mL of human plasma samples, calibration standards, and quality control samples.

-

Add an appropriate internal standard (e.g., 5-hydroxymethyl tolterodine-d14 or propranolol).

-

Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., tert-butylmethylether), followed by vortexing and centrifugation to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) silica column (e.g., 30mm x 4.6mm, 3µm particles) is effective. An alternative is a reverse-phase amide column (e.g., Ascentis Express RP amide, 50 mm × 4.6 mm, 2.7 μm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) in a 70:30 (v/v) ratio.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-HMT: m/z 342.2 → 223.1

-

Tolterodine: m/z 326.1 → 147.1

-

Internal Standard (Propranolol): m/z 260 → 183

-

-

-

Validation:

-

The method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, and stability (freeze-thaw, benchtop) according to regulatory guidelines. A typical linear concentration range is 20-5000 pg/mL.

-

Protocol 2: In Vitro Muscarinic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of 5-HMT for muscarinic receptors in tissue homogenates, based on described methods.

-

Tissue Preparation:

-

Harvest tissues of interest (e.g., rat or human bladder detrusor, urothelium, parotid gland).

-

Homogenize the tissues in an appropriate ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford).

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation with a selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

-

For Competition Assays: Add increasing concentrations of the unlabeled competitor compound (5-HMT).

-

Total Binding: Tubes containing only the membrane and radioligand.

-

Non-specific Binding: Tubes containing membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of 5-HMT.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

5-hydroxymethyl tolterodine is the cornerstone of the therapeutic effect of both tolterodine and fesoterodine. Its identity as a potent, non-selective, yet specific muscarinic receptor antagonist defines its pharmacodynamic profile. The pharmacokinetics of 5-HMT are well-characterized, with the polymorphic nature of the CYP2D6 enzyme creating distinct metabolic profiles in the population, a crucial consideration in drug development and clinical pharmacology. The detailed protocols and summarized data within this guide offer a technical foundation for researchers and scientists working to further understand and innovate within the field of antimuscarinic therapies for overactive bladder.

References

Preclinical Pharmacological Profile of Tolterodine Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Tolterodine Tartrate, a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). The document delves into the molecule's mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams as per the specified requirements.

Mechanism of Action

This compound and its major active metabolite, 5-hydroxymethyl tolterodine (DD01 or PNU-200577), act as competitive antagonists at muscarinic acetylcholine receptors.[1][2] This antagonism blocks the binding of acetylcholine, a neurotransmitter that mediates bladder contraction, thereby reducing detrusor muscle pressure and increasing bladder capacity.[2][3] Both the parent compound and its metabolite exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or calcium channels.[3] While tolterodine does not show significant selectivity for any of the five muscarinic receptor subtypes (M1-M5), it demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo. This tissue selectivity is not attributed to receptor subtype specificity but rather to differential effects in various tissues.

Signaling Pathway of Muscarinic Receptor Antagonism in Bladder Smooth Muscle

The following diagram illustrates the signaling pathway inhibited by this compound in bladder smooth muscle cells.

References

In-Vitro Characterization of Tolterodine Tartrate's Anticholinergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a potent and competitive muscarinic receptor antagonist primarily utilized for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic efficacy stems from its anticholinergic activity, specifically its ability to inhibit the action of acetylcholine on muscarinic receptors in the urinary bladder. This technical guide provides an in-depth overview of the in-vitro methods used to characterize the anticholinergic properties of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

Tolterodine and its metabolite exhibit a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile compared to other antimuscarinic agents.[1] This selectivity is not attributed to a high specificity for a single muscarinic receptor subtype but rather to a complex interplay of factors.[3][4] This guide will delve into the binding affinities at various muscarinic receptor subtypes, functional assays to determine potency, and the underlying signaling pathways affected by tolterodine.

Muscarinic Receptor Binding Affinity

The initial step in characterizing the anticholinergic activity of tolterodine is to determine its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through radioligand binding assays using cell lines expressing recombinant human muscarinic receptors.

Quantitative Data: Binding Affinities (Ki)

The following tables summarize the binding affinities (Ki in nM) of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Tolterodine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Reported Ki (nM) |

| M1 | ~6.3 |

| M2 | ~3.2 - 5.0 |

| M3 | ~4.0 - 7.9 |

| M4 | ~10 |

| M5 | ~4.0 |

Table 2: Binding Affinity (Ki, nM) of 5-Hydroxymethyl Tolterodine (5-HMT) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Reported Ki (nM) |

| M1 | ~5.0 |

| M2 | ~2.5 |

| M3 | ~3.2 |

| M4 | ~8.0 |

| M5 | ~3.2 |

Note: The Ki values are compiled from various sources and may show slight variations due to different experimental conditions.

As the data indicates, both tolterodine and 5-HMT are non-selective muscarinic antagonists, binding with high affinity to all five receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., tolterodine) for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: Atropine (a high-concentration muscarinic antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize the CHO-K1 cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well filter plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [³H]-NMS (typically near its Kd value).

-

For total binding wells: assay buffer.

-

For non-specific binding wells: a high concentration of atropine (e.g., 1 µM).

-

For competition wells: varying concentrations of the test compound (tolterodine).

-

-

Incubation: Initiate the binding reaction by adding the cell membrane suspension to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the competitor (tolterodine) concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Functional Assays of Anticholinergic Activity

Functional assays are crucial for determining the potency of an antagonist in a physiological context. The most common in-vitro functional assay for anticholinergic drugs targeting the bladder is the isolated bladder strip contractility assay.

Quantitative Data: Functional Potency

The following table summarizes the functional potency of tolterodine in isolated bladder tissue from different species, expressed as the negative logarithm of the antagonist's dissociation constant (pA₂) or the equilibrium dissociation constant (KB). Higher pA₂ or lower KB values indicate greater potency.

Table 3: Functional Potency of Tolterodine in Isolated Bladder Tissue

| Species | Parameter | Value | Reference |

| Guinea Pig | pA₂ | 8.6 | |

| Guinea Pig | KB (nM) | 3.0 | |

| Human | pA₂ | 8.4 | |

| Human | KB (nM) | 4.0 |

Table 4: Functional Potency (IC50) of Tolterodine and 5-HMT in Guinea Pig Bladder

| Compound | IC50 (nM) for inhibition of carbachol-induced contraction | Reference |

| Tolterodine | 14 | |

| 5-HMT | 5.7 |

Experimental Protocol: Isolated Bladder Strip Contractility Assay

Objective: To determine the functional potency of an antagonist (e.g., tolterodine) by measuring its ability to inhibit agonist-induced contractions of isolated bladder smooth muscle.

Materials:

-

Urinary bladder from an appropriate animal model (e.g., guinea pig, rat) or human tissue.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

-

Isometric force transducers and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

Test antagonist (this compound).

Procedure:

-

Tissue Preparation: Euthanize the animal and excise the urinary bladder. Place the bladder in cold, aerated Krebs-Henseleit solution. Carefully remove surrounding connective and adipose tissue. Cut the bladder into longitudinal strips (e.g., 10 mm long and 2-3 mm wide).

-

Mounting: Suspend the bladder strips in organ baths containing aerated Krebs-Henseleit solution at 37°C. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing with fresh Krebs-Henseleit solution.

-

Agonist Concentration-Response Curve (Control): After equilibration, generate a cumulative concentration-response curve for the agonist (carbachol). Add increasing concentrations of carbachol to the organ bath and record the resulting contractile force until a maximal response is achieved. Wash the tissues thoroughly to return to baseline tension.

-

Antagonist Incubation: Incubate the bladder strips with a fixed concentration of the antagonist (tolterodine) for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist (carbachol).

-

Repeat: Repeat steps 5 and 6 with different concentrations of the antagonist.

Data Analysis: Schild Analysis

Schild analysis is used to determine the dissociation constant (KB) and the nature of the antagonism (competitive vs. non-competitive).

Procedure:

-

Calculate Dose Ratios (DR): For each concentration of the antagonist, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist (EC50'/EC50).

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

Determine pA₂ and Slope: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity. The x-intercept of this line is the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The KB can be calculated from the pA₂ value (KB = 10⁻ᵖᴬ²). A slope of 1 is indicative of competitive antagonism.

Muscarinic Receptor Signaling Pathways

Tolterodine exerts its effect by blocking the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors in the bladder detrusor muscle. The primary receptors involved in bladder contraction are the M3 and M2 subtypes.

M3 Receptor Signaling Pathway

The M3 receptor is coupled to the Gq/11 G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular Ca²⁺. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is a primary driver of smooth muscle contraction.

M2 Receptor Signaling Pathway

While M3 receptors directly mediate contraction, the more numerous M2 receptors in the bladder play a modulatory role. M2 receptors are coupled to the Gi G-protein. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract the relaxant effects of β-adrenergic stimulation. Additionally, M2 receptor activation can inhibit voltage-gated K⁺ channels, leading to membrane depolarization and enhanced Ca²⁺ influx through L-type Ca²⁺ channels, thereby augmenting M3-mediated contraction. There is also evidence that M2 receptor signaling can activate the RhoA/Rho-kinase pathway, which increases the Ca²⁺ sensitivity of the contractile machinery.

Experimental Workflow for In-Vitro Characterization

The following diagram illustrates the general workflow for the in-vitro characterization of a muscarinic receptor antagonist like tolterodine.

Conclusion

The in-vitro characterization of this compound and its active metabolite, 5-hydroxymethyl tolterodine, demonstrates their potent, competitive, and non-selective antagonism at all five human muscarinic receptor subtypes. Functional assays on isolated bladder tissue confirm this potent anticholinergic activity. The blockade of M3 and M2 receptor-mediated signaling pathways in the detrusor smooth muscle underlies the therapeutic efficacy of tolterodine in treating overactive bladder. This comprehensive in-vitro profiling is essential for understanding the pharmacological properties of tolterodine and for the development of future antimuscarinic agents with improved efficacy and tolerability.

References

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Tolterodine Tartrate in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolterodine Tartrate is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. The initial assessment of a drug candidate's toxicity profile is a critical step in preclinical development to identify potential liabilities early in the pipeline. This technical guide provides an overview of the in vitro toxicity profile of this compound based on publicly available data and outlines standard experimental protocols for its assessment. While comprehensive cytotoxicity data across a wide range of cell lines is limited in the public domain, this guide synthesizes the available information to inform initial toxicity screening strategies.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Result | Source |

| Human Lymphocytes | Chromosomal Aberration Assay | Cytotoxicity | Concentrations > 125 µg/mL were not scored due to toxicity.[1] | FDA Review[1] |

| Human Bladder Epithelial Cells (hBECs) | MTT & LDH Assays | Cell Viability | No significant cytotoxicity observed; protective against LPS-induced cell death. | Published Study |

Note: The data from human lymphocytes suggests a cytotoxic threshold, but does not represent a formal IC50 value. The study in hBECs indicates that in this specific cell type, this compound is not cytotoxic at the concentrations tested and may have cytoprotective effects under inflammatory conditions.

Experimental Protocols for In Vitro Toxicity Screening

The following are detailed methodologies for key experiments to assess the initial cytotoxicity of this compound. These protocols are based on standard laboratory procedures and can be adapted for use with various adherent or suspension cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

Materials:

-

This compound stock solution (e.g., in DMSO or culture medium)

-

Selected cell line(s) (e.g., HepG2 for liver, SH-SY5Y for neuronal)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant.

Materials:

-

This compound stock solution

-

Selected cell line(s)

-

Complete cell culture medium (low serum to reduce background LDH)

-

96-well plates

-

Commercially available LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Reading: Add the stop solution if required by the kit and read the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: (% Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Plot a dose-response curve and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

Materials:

-

This compound stock solution

-

Selected cell line(s)

-

6-well plates

-

Annexin V-FITC (or other fluorophore) and PI staining kit

-

Binding buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualizations

Experimental Workflow for In Vitro Toxicity Screening

Caption: Workflow for initial in vitro toxicity screening of this compound.

Primary Pharmacological Mechanism of this compound

Caption: Tolterodine competitively antagonizes muscarinic M3 receptors in the bladder.

Protective Signaling Pathway of Tolterodine in hBECs under LPS-induced Stress

References

An In-Depth Technical Guide to Tolterodine Tartrate: Chemical Structure, Functional Groups, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1] Its therapeutic effect is achieved through the blockade of acetylcholine-mediated stimulation of muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and pharmacological activity of this compound. It also details experimental protocols for its synthesis and analysis, and visualizes its signaling pathway.

Chemical Structure and Functional Groups

This compound is the L-tartrate salt of the (R)-enantiomer of tolterodine.[2] The active moiety, tolterodine, is a tertiary amine.[3]

IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol[4][5]

CAS Number: 124937-52-6

Chemical Formula: C₂₆H₃₇NO₇

Molecular Weight: 475.57 g/mol

The chemical structure of this compound consists of two components: the active tolterodine molecule and the tartaric acid salt.

Tolterodine Base:

The core structure of tolterodine features several key functional groups that are critical to its pharmacological activity:

-

Phenol Group: An aromatic ring with a hydroxyl (-OH) group. This group is acidic in nature.

-

Tertiary Amine: A nitrogen atom bonded to three carbon atoms, in this case, a propyl chain and two isopropyl groups. This group is basic and is protonated at physiological pH.

-

Isopropyl Groups: Two bulky alkyl groups attached to the nitrogen atom, which contribute to the molecule's steric hindrance and receptor binding affinity.

-

Phenyl Group: An aromatic ring that contributes to the overall lipophilicity of the molecule.

-

Chiral Center: The carbon atom bonded to the phenyl group, the propyl chain, and the phenolic ring is a stereocenter, leading to (R) and (S) enantiomers. The (R)-enantiomer is the pharmacologically active form.

Tartaric Acid:

The tartrate component is the L-(+)-tartaric acid, which is used to form a stable, crystalline salt with the basic tolterodine molecule, improving its handling and formulation properties.

Physicochemical and Pharmacological Data

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physicochemical Properties | ||

| pKa | 9.87 | |

| Water Solubility | 12 mg/mL | |

| Log D (n-octanol/water) at pH 7.3 | 1.83 | |

| Appearance | White, crystalline powder | |

| Pharmacological Properties (Ki values) | ||

| M₁ Muscarinic Receptor | 1.4 nM | |

| M₂ Muscarinic Receptor | 2.7 nM | |

| M₃ Muscarinic Receptor | 3.6 nM | |

| M₄ Muscarinic Receptor | 3.1 nM | |

| M₅ Muscarinic Receptor | 2.2 nM |

Mechanism of Action and Signaling Pathway

Tolterodine is a competitive antagonist of muscarinic acetylcholine receptors. In the urinary bladder, contraction of the detrusor smooth muscle is primarily mediated by the action of acetylcholine on M2 and M3 muscarinic receptor subtypes. Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high affinity for all five muscarinic receptor subtypes.

The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction.

M2 receptors, which are more abundant than M3 receptors in the bladder, are coupled to Gi proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels counteract the relaxant effects of β-adrenergic stimulation. Furthermore, recent studies have shown that both M2 and M3 receptor activation can lead to the activation of the RhoA/Rho-kinase (ROCK) pathway, which sensitizes the contractile apparatus to Ca²⁺, further promoting muscle contraction.

Tolterodine, by competitively blocking both M2 and M3 receptors, inhibits these signaling cascades, resulting in relaxation of the detrusor smooth muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.

Below is a diagram illustrating the signaling pathway of acetylcholine in bladder detrusor smooth muscle and the inhibitory action of Tolterodine.

Caption: Signaling pathway of acetylcholine in bladder detrusor muscle and the inhibitory effect of Tolterodine.

Experimental Protocols

Synthesis of (R)-Tolterodine Tartrate

The following is a representative multi-step synthesis protocol for (R)-tolterodine tartrate, compiled from various patented methods.

Step 1: Synthesis of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

-

To a reaction vessel, add p-cresol and trans-cinnamic acid.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 30°C.

-

Heat the mixture to 120-130°C and maintain for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the precipitated solid, wash with water until neutral, and dry to obtain 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one.

Step 2: Reductive Opening of the Lactone Ring

-

Dissolve the product from Step 1 in a suitable solvent such as toluene.

-

Cool the solution to -10°C to 0°C.

-

Slowly add a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of methanol, followed by water and an aqueous acid solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding lactol.

Step 3: Reductive Amination

-

Dissolve the lactol from Step 2 in methanol.

-

Add diisopropylamine and a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-18 hours.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain racemic tolterodine.

Step 4: Resolution of Enantiomers and Salt Formation

-

Dissolve the racemic tolterodine in a suitable solvent, such as ethanol.

-

In a separate vessel, dissolve L-(+)-tartaric acid in ethanol.

-

Add the L-(+)-tartaric acid solution to the tolterodine solution.

-

Heat the mixture to reflux, then slowly cool to room temperature to allow for the crystallization of (R)-tolterodine L-tartrate.

-

Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a typical HPLC method for the analysis of this compound in pharmaceutical formulations.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution (e.g., 2.88 g/L ammonium dihydrogen orthophosphate) and methanol in a ratio of 40:60. The pH is adjusted to 7.0 with orthophosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Standard Solution Preparation:

-

Accurately weigh about 40 mg of this compound working standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate to dissolve.

-

Dilute to volume with the mobile phase to obtain a concentration of 400 µg/mL.

Sample Solution Preparation (from tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 20 mg of this compound into a 50 mL volumetric flask.

-

Add about 30 mL of the mobile phase and sonicate for 20 minutes.

-

Dilute to volume with the mobile phase, mix well, and centrifuge the solution.

-

Use the supernatant for injection.

Analysis:

Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area of the sample to that of the standard.

Conclusion

This technical guide has provided a detailed overview of the chemical and pharmacological properties of this compound. A thorough understanding of its structure, functional groups, and mechanism of action is crucial for researchers and professionals involved in the development of new therapies for overactive bladder and related conditions. The provided experimental protocols for synthesis and analysis serve as a valuable resource for quality control and further research in this area. The visualization of the signaling pathway offers a clear representation of the molecular interactions underlying the therapeutic effects of this important drug.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1629834A1 - Sustained release pharmaceutical composition of tolterodine - Google Patents [patents.google.com]

- 3. EP2178528A1 - Stabilized this compound formulations - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103044273A - Synthesis method of this compound - Google Patents [patents.google.com]

Physicochemical Properties of Tolterodine Tartrate: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Tolterodine Tartrate. Understanding these characteristics is fundamental for the rational design and development of stable, bioavailable, and effective pharmaceutical formulations.

Introduction

This compound is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] The active moiety, tolterodine, is metabolized in the liver to a 5-hydroxymethyl derivative, which is also pharmacologically active and contributes significantly to the therapeutic effect.[3][4][5] As a salt of a weak base, its physicochemical properties are highly influential on its formulation strategy, manufacturing process, and clinical performance.

General Physicochemical Properties

This compound is a white to off-white crystalline powder. Key identifying and physicochemical parameters are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (R)-2-[3-[bis(1-methylethyl)-amino]-1-phenylpropyl]-4-methylphenol [R-(R,R)]-2,3-dihydroxybutanedioate (1:1) (salt) | |

| Molecular Formula | C₂₆H₃₇NO₇ | |

| Molecular Weight | 475.6 g/mol | |

| pKa | 9.87 (at 25°C) | |

| Log D (n-octanol/water) | 1.83 at pH 7.3 | |

| Melting Point | 205-210°C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound's solubility is pH-dependent, a characteristic feature of a salt of a weak base.

| Solvent/Medium | Solubility Description | Quantitative Value (if available) | Reference |

| Water | Soluble | 12 mg/mL | |

| Methanol | Soluble / Sparingly Soluble | - | |

| Ethanol | Slightly Soluble | 0.1 mg/mL | |

| Toluene | Practically Insoluble | - | |

| Dimethylformamide (DMF) | Soluble | 30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Soluble | 20 mg/mL | |

| Phosphate Buffer (pH 7.2) | Soluble | 1 mg/mL |

The aqueous solubility of 12 mg/mL is significant and suggests that for immediate-release formulations, solubility is unlikely to be the rate-limiting step for absorption. However, its pH-dependent nature must be considered for controlled-release dosage forms intended to release the drug throughout the gastrointestinal tract, where pH varies considerably.

Solid-State Characterization

The solid-state properties of an API can impact its stability, manufacturability, and dissolution behavior.

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties. For this compound, several polymorphic forms have been identified, designated as Form I, Form II, Form III, Form IV, and an amorphous form. Each form is characterized by a unique X-ray Powder Diffraction (XRPD) pattern.

-

Form I: Characterized by XRPD peaks at approximately 11.9, 13.6, 14.2, 15.9, 16.9, 18.4, 20.4, 22.0, and 23.9 degrees 2θ.

-

Form II: Characterized by XRPD peaks at approximately 8.7, 9.0, 9.6, 10.1, 14.0, 15.7, and 16.9 degrees 2θ.

-

Form III: Characterized by XRPD peaks at approximately 9.1, 9.7, 10.6, 11.7, 15.7, and 17.9 degrees 2θ.

-

Form IV: Characterized by XRPD peaks at approximately 7.8, 9.8, 15.2, 17.2, 17.7, and 18.4 degrees 2θ.

Controlling the polymorphic form during manufacturing is crucial to ensure batch-to-batch consistency in product performance.

Stability Profile

Drug stability is essential for ensuring safety, efficacy, and shelf-life. Studies indicate that this compound is stable under acidic and alkaline degradation conditions but is susceptible to oxidative degradation. The use of stabilizing agents, such as organic or mineral acids (e.g., tartaric acid), has been shown to decrease the formation of degradants in solid oral dosage forms.

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible characterization of API properties.

A. Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent or buffer system (e.g., water, phosphate buffer at various pH levels).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not adsorb the drug).

-

Analysis: Quantify the concentration of the dissolved drug in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

B. pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution should be kept constant using an inert salt like KCl.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Since Tolterodine is a weak base, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition once the reading stabilizes.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized. Perform at least three replicate titrations for accuracy.

C. Solid-State Characterization (XRPD and DSC)

X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are fundamental techniques for identifying and distinguishing polymorphic forms.

-

X-Ray Powder Diffraction (XRPD):

-

Principle: Provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice.

-

Method: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram shows peaks at specific 2θ angles that are characteristic of the crystalline form.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Method: An accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan, which is then sealed. The sample and an empty reference pan are heated at a constant rate (e.g., 10°C/min). The DSC thermogram plots heat flow versus temperature, with endothermic events (like melting) or exothermic events appearing as peaks. Different polymorphs will typically exhibit different melting points and heats of fusion.

-

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an API like this compound.

Caption: Workflow for API Physicochemical Characterization.

Mechanism of Action: Muscarinic Receptor Antagonism

Tolterodine functions by blocking muscarinic receptors in the bladder, which are responsible for mediating bladder contraction.

Caption: Tolterodine's antagonistic action on muscarinic receptors.

References

Structural Elucidation of Tolterodine Tartrate: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction